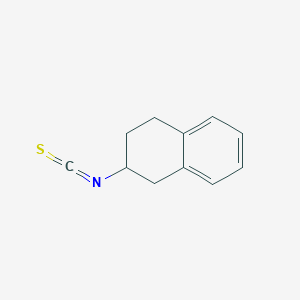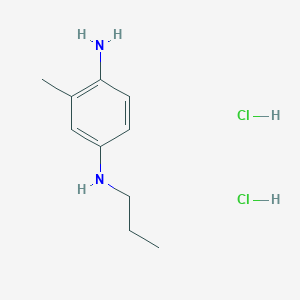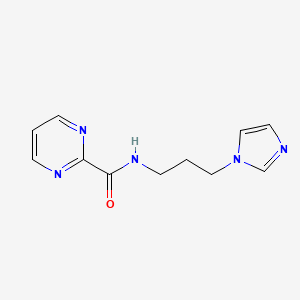
N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide, also known as PHCCC, is a chemical compound that has been extensively studied for its potential therapeutic effects. It was first synthesized in 2003 by a group of researchers at the University of California, San Francisco.
Applications De Recherche Scientifique
Modification Strategies to Reduce Metabolism
N-(3-(1H-imidazol-1-yl)propyl)pyrimidine-2-carboxamide is explored in medicinal chemistry for its potential in various therapeutic areas. One study delves into the systematic structure modifications of compounds like imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). This is crucial in drug development as rapid metabolism can limit the therapeutic potential of compounds. By altering the heterocycle or blocking reactive sites, the study aims to improve the stability of such compounds, potentially increasing their efficacy in clinical applications (Linton et al., 2011).
Cellular Uptake and Nuclear Localization
Another key aspect of drug development is ensuring effective cellular uptake and nuclear localization. Research into Py–Im (pyrrole–imidazole) polyamides, which includes structures similar to this compound, highlights strategies to enhance these properties. Modifications, particularly introducing an aryl group at the turn unit of these compounds, have been shown to significantly increase their biological effects, hinting at their potential as molecular probes or therapeutic agents (Meier et al., 2012).
Binding Specificity to DNA Sequences
Additionally, the compound's analogs are studied for their ability to bind specifically to DNA sequences, which is fundamental for therapeutic applications targeting genetic pathways. For instance, pyrrole−imidazole polyamides are designed for recognizing specific sequences in the minor groove of DNA. These compounds show high specificity and affinity for their target sequences, making them potential candidates for gene modulation therapies (Swalley et al., 1996).
Potential Medicinal Applications
Moreover, the relevance of this compound in medicinal chemistry is evidenced by studies exploring similar structures for their antimicrobial properties. One study, for instance, synthesizes and evaluates a set of compounds for their in vitro anti-tuberculosis activity, highlighting the potential of these structures in addressing drug-resistant strains of tuberculosis (Moraski et al., 2011).
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c17-11(10-13-3-1-4-14-10)15-5-2-7-16-8-6-12-9-16/h1,3-4,6,8-9H,2,5,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWMOSOXZWSUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

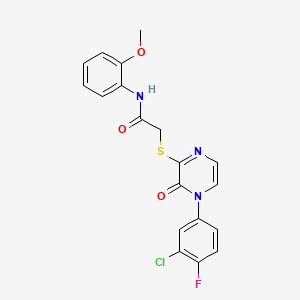
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2650906.png)
![dimethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2650907.png)
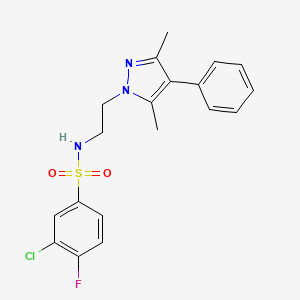

![Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2650913.png)
![(E)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2650915.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2650918.png)
![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one](/img/structure/B2650925.png)
![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)
